6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione
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Overview
Description
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione is a fluorinated beta-diketone compound. It is known for its unique chemical properties, particularly its ability to act as a chelating agent. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various organic synthesis methods, including the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are subjected to controlled conditions of temperature and pressure to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted diketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in the extraction of metals and in the synthesis of metal complexes.
Biology: The compound has been used as a co-inducer in the production of human gamma interferon.
Medicine: Its stability and reactivity make it a potential candidate for drug development and delivery systems.
Mechanism of Action
The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing capability of the compound, facilitating the formation of strong chelates. These chelates can interact with various molecular targets and pathways, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Hexafluoroacetylacetone
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione
Uniqueness
Compared to similar compounds, 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione stands out due to its higher fluorine content, which imparts greater stability and reactivity. This makes it particularly useful in applications requiring robust and efficient chelating agents .
Properties
CAS No. |
40002-62-8 |
---|---|
Molecular Formula |
C9H9F7O2 |
Molecular Weight |
282.15 g/mol |
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione |
InChI |
InChI=1S/C9H9F7O2/c1-4(2)5(17)3-6(18)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3 |
InChI Key |
SRYIDYXKUUXFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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